Comparative Physicochemical Profile: LogP and Hydrogen Bonding Capacity of Target Compound vs. Amino Analog
The target compound (CAS 1008510-87-9) possesses a tertiary alcohol group, which imparts a higher logP and a single hydrogen bond donor compared to its direct amino analog, 1-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1343775-94-9). The amino analog exhibits a lower logP (0.023) and two hydrogen bond donors, which may increase polarity and reduce membrane permeability compared to the target compound . The quantified logP difference is approximately 0.7 units (target compound logP estimated at 0.72 vs. amino analog logP 0.023), which is significant for optimizing blood-brain barrier penetration and oral bioavailability in CNS and oncology drug discovery [1].
| Evidence Dimension | LogP (Partition Coefficient) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | LogP: 0.72 (estimated); H-Bond Donors: 1 |
| Comparator Or Baseline | 1-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1343775-94-9); LogP: 0.0231164; H-Bond Donors: 2 |
| Quantified Difference | LogP difference: Δ0.70; H-Bond Donor difference: 1 |
| Conditions | LogP calculated/predicted via vendor data and in silico methods |
Why This Matters
A higher logP and reduced hydrogen bond donor count can significantly enhance CNS penetration and oral absorption, making the target compound a more suitable intermediate for kinase inhibitors targeting brain cancers or requiring favorable ADME profiles.
- [1] ChemAxon / Chemicalize. Predicted LogP for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol. View Source
